molecular formula C7H11BrO2 B13297918 cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate

Cat. No.: B13297918
M. Wt: 207.06 g/mol
InChI Key: XAUNGMQKDDMMQW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C₇H₁₁BrO₂ It is a cyclopropane derivative featuring a bromomethyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction proceeds efficiently, yielding the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropanol derivatives.

    Oxidation: Formation of cyclopropanecarboxylic acids.

Scientific Research Applications

cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can impart conformational rigidity to the molecule, influencing its interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.

    Cyclopropylmethyl bromide: Another related compound with a bromomethyl group attached to a cyclopropane ring.

    Ethyl 2-bromopropanoate: A structurally similar compound with a bromine atom attached to a propanoate ester.

Uniqueness: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group on the cyclopropane ring.

Properties

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl (1S,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

XAUNGMQKDDMMQW-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1CBr

Canonical SMILES

CCOC(=O)C1CC1CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.